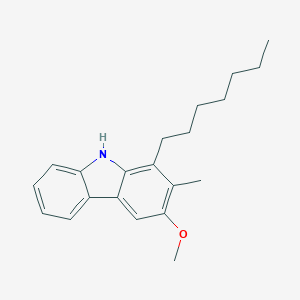
9H-Carbazole, 1-heptyl-3-methoxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole, 1-heptyl-3-methoxy-2-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic aromatic compound with a seven-membered ring containing two nitrogen atoms. The synthesis of this compound has been achieved through various methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 9H-Carbazole, 1-heptyl-3-methoxy-2-methyl- in exhibiting its various properties is not well understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in cancer cell growth, microbial growth, or inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that 9H-Carbazole, 1-heptyl-3-methoxy-2-methyl- exhibits various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various microbial strains. It has also been found to exhibit anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, it has been shown to have potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 9H-Carbazole, 1-heptyl-3-methoxy-2-methyl- in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its diverse range of properties. However, its limitations include its limited solubility in some solvents, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are many future directions for the study of 9H-Carbazole, 1-heptyl-3-methoxy-2-methyl-. One potential direction is to further investigate its potential use as an organic semiconductor in electronic devices. Another direction is to study its potential use as a sensitizer in dye-sensitized solar cells. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields such as neuroprotection and drug development.
Méthodes De Synthèse
The synthesis of 9H-Carbazole, 1-heptyl-3-methoxy-2-methyl- has been achieved through various methods. One of the most common methods involves the reaction of heptylamine with 3-methoxy-2-methylbenzaldehyde in the presence of a catalyst. The resulting product is then treated with phosphorus oxychloride to obtain the final product. Other methods involve the use of different starting materials and catalysts.
Applications De Recherche Scientifique
9H-Carbazole, 1-heptyl-3-methoxy-2-methyl- has been studied for its potential applications in various fields. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use as an organic semiconductor in electronic devices. Additionally, it has been investigated for its potential use as a sensitizer in dye-sensitized solar cells.
Propriétés
Numéro CAS |
139196-83-1 |
|---|---|
Nom du produit |
9H-Carbazole, 1-heptyl-3-methoxy-2-methyl- |
Formule moléculaire |
C21H27NO |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1-heptyl-3-methoxy-2-methyl-9H-carbazole |
InChI |
InChI=1S/C21H27NO/c1-4-5-6-7-8-11-16-15(2)20(23-3)14-18-17-12-9-10-13-19(17)22-21(16)18/h9-10,12-14,22H,4-8,11H2,1-3H3 |
Clé InChI |
ABYVCTWTYWFOAJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=C2C(=CC(=C1C)OC)C3=CC=CC=C3N2 |
SMILES canonique |
CCCCCCCC1=C2C(=CC(=C1C)OC)C3=CC=CC=C3N2 |
Autres numéros CAS |
139196-83-1 |
Synonymes |
3-O-Methylcarazostatin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



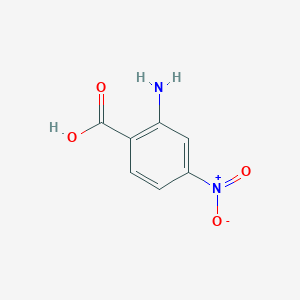
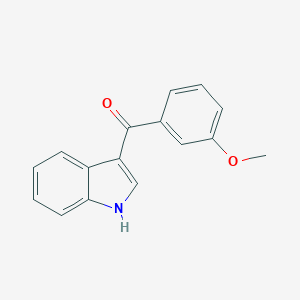

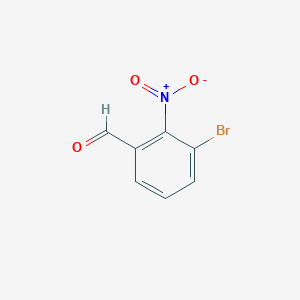
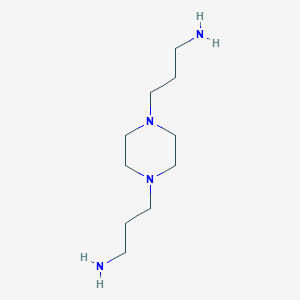
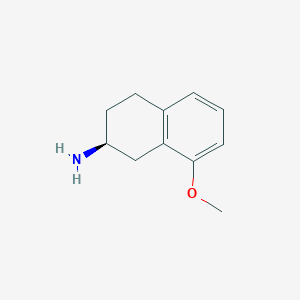

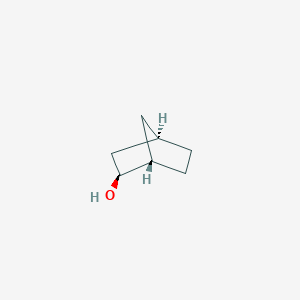
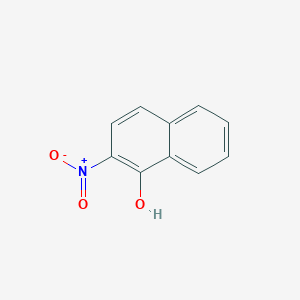
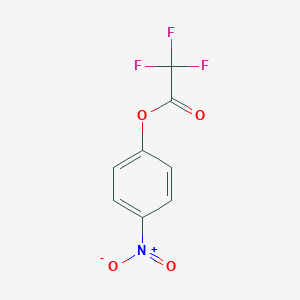
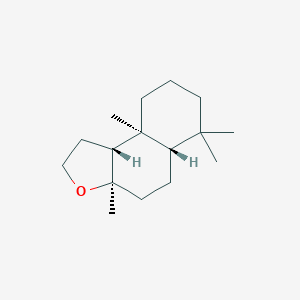
![Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI)](/img/structure/B145953.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B145954.png)
![Gallium;2-[3-[8,13-bis(1-decoxyethyl)-18-[3-(1,2-dicarboxylatoethylamino)-3-oxopropyl]-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoylamino]butanedioate;hydron](/img/structure/B145956.png)